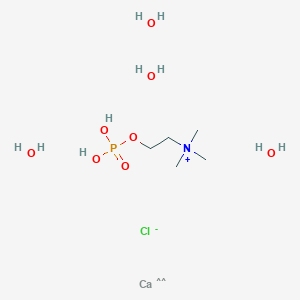![molecular formula C16H27N3 B13961372 [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine: is a complex organic compound with a unique structure that includes a piperidine ring, an aminoethyl group, and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with ethylene oxide to form 1-(2-hydroxyethyl)piperidine, which is then converted to 1-(2-aminoethyl)piperidine through a series of reactions involving amination and reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and various alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of new biochemical assays and as a probe in molecular biology .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for treating neurological disorders and certain types of cancer .
Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials. It is also employed in the development of new catalysts and as an additive in polymer production .
Mécanisme D'action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-(2-Aminoethyl)piperidine
- N-(2-Aminoethyl)piperazine
- 2-(1-Piperidinyl)ethylamine
Comparison: Compared to these similar compounds, [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its versatility in synthetic applications .
Propriétés
Formule moléculaire |
C16H27N3 |
|---|---|
Poids moléculaire |
261.41 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-N-benzyl-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C16H27N3/c1-2-19(14-15-6-4-3-5-7-15)16-8-11-18(12-9-16)13-10-17/h3-7,16H,2,8-14,17H2,1H3 |
Clé InChI |
PFXCOWVWHAWHDU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)

![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)



![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)



